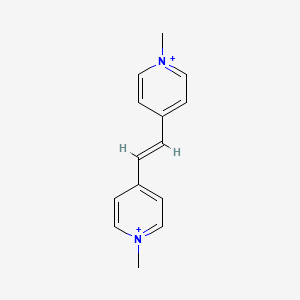
4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) is a quaternary ammonium compound that features two pyridinium rings connected by an ethene bridge. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. Its structure allows for unique interactions and functionalities, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) typically involves the quaternization of 4,4’-bipyridine with methyl iodide. The reaction is carried out in an anhydrous solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of conductive polymers and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and potential cell lysis. In electrochemical applications, the compound’s redox properties allow it to participate in electron transfer reactions, making it useful in batteries and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A precursor to 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium), used in coordination chemistry and as a ligand in metal complexes.
Methyl Viologen: Another quaternary ammonium compound with similar redox properties, used in herbicides and as a redox indicator.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) is unique due to its ethene bridge, which imparts distinct electronic properties and enhances its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C14H16N2+2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2/b4-3+ |
InChI Key |
XRIOCMZNEKUBEW-ONEGZZNKSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















